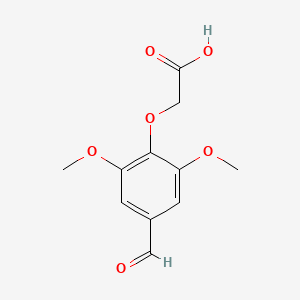

(4-Formyl-2,6-dimethoxyphenoxy)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a reaction of biomass-derived aldehyde synringaldehyde and half an equivalent of 1,4-dichlorobut-2-yne was attempted in order to obtain a bis-aldehyde with an alkyne spacer . The reaction was carried out in a basic media to effect bis O-alkylation .Applications De Recherche Scientifique

Synthesis of Biomass-Derived Chemicals

(4-Formyl-2,6-dimethoxyphenoxy)acetic acid: is used in the synthesis of chemicals derived from biomass, such as syringaldehyde . This application is crucial for developing sustainable and eco-friendly chemical production methods that rely on renewable resources rather than fossil fuels.

Organic Synthesis Intermediates

The compound serves as an intermediate in organic synthesis processes. It’s particularly valuable in reactions where a formyl group or a protected hydroxyl group is needed . This versatility makes it a valuable tool for chemists working on complex organic synthesis.

Material Chemistry

In material chemistry, (4-Formyl-2,6-dimethoxyphenoxy)acetic acid can be used to modify the properties of materials at a molecular level. Its reactive groups allow for the creation of new polymers with potential applications in various industries .

Medicinal Chemistry

This compound has potential applications in medicinal chemistry, where it could be used to synthesize new drug candidates. Its structural features make it a candidate for the creation of compounds with biological activity .

Coordination Chemistry

(4-Formyl-2,6-dimethoxyphenoxy)acetic acid: can be used to prepare a broad range of coordination compounds through reactions with metallic centers. These compounds are important for catalysis and materials science .

Alkyne Chemistry

The compound is also relevant in alkyne chemistry. Alkynes are a group of organic compounds characterized by a carbon-carbon triple bond, and (4-Formyl-2,6-dimethoxyphenoxy)acetic acid can be used to introduce alkyne functionalities into other molecules, which is a key step in the synthesis of many organic compounds .

Propriétés

IUPAC Name |

2-(4-formyl-2,6-dimethoxyphenoxy)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O6/c1-15-8-3-7(5-12)4-9(16-2)11(8)17-6-10(13)14/h3-5H,6H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJAVTAELGZGLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OCC(=O)O)OC)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397449 |

Source

|

| Record name | (4-formyl-2,6-dimethoxyphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Formyl-2,6-dimethoxyphenoxy)acetic acid | |

CAS RN |

812642-73-2 |

Source

|

| Record name | (4-formyl-2,6-dimethoxyphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the molecular formula and weight of (4-Formyl-2,6-dimethoxyphenoxy)acetic acid?

A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula of (4-Formyl-2,6-dimethoxyphenoxy)acetic acid as C11H12O6 []. Using this formula and the periodic table, we can calculate the molecular weight to be 240.21 g/mol.

Q2: What interesting structural feature is observed in the carboxylic acid chain of (4-Formyl-2,6-dimethoxyphenoxy)acetic acid?

A2: The abstract mentions that the carboxylic acid chain adopts an [ap,ap] conformation due to the presence of two intramolecular O—H⋯O hydrogen bonds []. This conformation suggests a stabilized structure influenced by these internal hydrogen bonding interactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B1334384.png)

![Diethyl 2-[(2,4-dimethylanilino)methylene]malonate](/img/structure/B1334395.png)